3-Chloro-5-(pentafluorosulfur)phenol
Overview
Description
3-Chloro-5-(pentafluorosulfur)phenol: is a chemical compound with the molecular formula C6H4ClF5OS and a molecular weight of 254.61 g/mol It is characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a chlorophenol is treated with a pentafluorosulfur reagent under controlled conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the substitution process.
Industrial Production Methods: Industrial production of 3-Chloro-5-(pentafluorosulfur)phenol may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(pentafluorosulfur)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)phenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentafluorosulfur)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds and participate in various chemical reactions, while the pentafluorosulfur group can influence the compound’s reactivity and stability . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Comparison with Similar Compounds
3-Chloro-5-fluorophenol: Similar structure but with a fluorine atom instead of the pentafluorosulfur group.
3-Chloro-5-bromophenol: Contains a bromine atom instead of the pentafluorosulfur group.
3-Chloro-5-iodophenol: Features an iodine atom in place of the pentafluorosulfur group.
Uniqueness: 3-Chloro-5-(pentafluorosulfur)phenol is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to other halogenated phenols. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGKYDQIVQNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215910 | |
Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-43-5 | |
Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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